tert-Butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
tert-Butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is a chemical compound that belongs to the family of tropane alkaloids. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The compound, also known as 8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane, is part of the family of tropane alkaloids . The primary targets of this compound are likely to be the same as those of tropane alkaloids, which are known to interact with various receptors in the nervous system .
Mode of Action
Tropane alkaloids typically act as competitive antagonists at postganglionic muscarinic receptor sites within the parasympathetic nervous system .
Biochemical Pathways
The compound is likely to affect the same biochemical pathways as tropane alkaloids. These alkaloids primarily affect the cholinergic pathways in the nervous system, leading to a variety of downstream effects .
Pharmacokinetics
Similar compounds in the tropane alkaloid family are known to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of tropane alkaloids, which include decreased secretions, slowed motility in the gastrointestinal tract, and increased heart rate .
Biochemical Analysis
Cellular Effects
Its influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, remains to be explored .
Transport and Distribution
Information on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, is lacking .
Preparation Methods
The synthesis of tert-Butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the use of acyclic starting materials that contain the required stereochemical information or through desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods may involve multistep synthesis processes that ensure the stereochemical purity and yield of the final product .
Chemical Reactions Analysis
tert-Butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system . In the industry, it is used in the production of agrochemicals and other specialty chemicals .
Comparison with Similar Compounds
tert-Butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate can be compared with other similar compounds, such as tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate and tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate . These compounds share a similar bicyclic structure but differ in their functional groups and stereochemistry, which can lead to differences in their biological activities and applications .
Properties
IUPAC Name |
tert-butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-8-10-6-5-9(7-11(8)15)14(10)12(16)17-13(2,3)4/h8-10H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDKHPVZXIMDRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(N2C(=O)OC(C)(C)C)CC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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